molecular formula C8H14O B176832 5,5-Dimethylhex-3-yn-1-ol CAS No. 105418-43-7

5,5-Dimethylhex-3-yn-1-ol

Cat. No.: B176832
CAS No.: 105418-43-7
M. Wt: 126.2 g/mol
InChI Key: UBKDWFWJSKMFQA-UHFFFAOYSA-N
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Description

5,5-Dimethylhex-3-yn-1-ol: is an organic compound with the molecular formula C8H14O . It is a colorless liquid with a camphor-like odor and is slightly soluble in water . This compound is also known by other names such as 3,5-Dimethyl-1-hexyne-3-ol and 3,5-Dimethyl-1-hexyn-3-ol . It is commonly used as an intermediate in organic synthesis and has various applications in different industries.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhex-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,5-Dimethylhex-3-yn-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The compound’s effects are mediated by its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and properties .

Comparison with Similar Compounds

Comparison: 5,5-Dimethylhex-3-yn-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

5,5-dimethylhex-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7-9/h9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKDWFWJSKMFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438794
Record name 3-Hexyn-1-ol, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105418-43-7
Record name 3-Hexyn-1-ol, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhex-3-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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